Cas no 1251622-81-7 (1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine)

1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine 化学的及び物理的性質
名前と識別子
-
- [4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
- 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine
- VU0530474-1
- SR-01000926712-1
- 1251622-81-7
- (4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- SR-01000926712
- F6043-0438
- AKOS024268180
-
- インチ: 1S/C22H31N5O3S/c1-17-21(18(2)27(23-17)20-7-5-4-6-8-20)24-13-15-25(16-14-24)22(28)19-9-11-26(12-10-19)31(3,29)30/h4-8,19H,9-16H2,1-3H3
- InChIKey: ZCHKLUHNJIRJEE-UHFFFAOYSA-N
- ほほえんだ: C(N1CCN(C2=C(C)N(C3=CC=CC=C3)N=C2C)CC1)(C1CCN(S(C)(=O)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 445.21476104g/mol
- どういたいしつりょう: 445.21476104g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 720
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 87.1Ų
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6043-0438-2μmol |
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine |
1251622-81-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6043-0438-2mg |
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine |
1251622-81-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6043-0438-1mg |
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine |
1251622-81-7 | 1mg |
$54.0 | 2023-09-09 |
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine 関連文献
-
1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazineに関する追加情報
Introduction to Compound with CAS No. 1251622-81-7 and Its Applications in Modern Pharmaceutical Research
The compound with the CAS number 1251622-81-7 is a fascinating molecule that has garnered significant attention in the field of pharmaceutical research. This compound, formally known as 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine, represents a unique blend of structural features that make it a promising candidate for various therapeutic applications. Its molecular architecture, characterized by a pyrazole core and piperazine functionalities, positions it as a versatile scaffold for drug discovery and development.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their diverse biological activities and potential therapeutic benefits. The pyrazole moiety, in particular, has been extensively studied for its role in modulating various biological pathways. The presence of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl in this compound not only contributes to its unique chemical properties but also opens up possibilities for its interaction with biological targets. This structural feature has been linked to enhanced binding affinity and selectivity, which are crucial factors in drug design.
The other key component of this compound is the 1-methanesulfonylpiperidine-4-carbonyl)piperazine moiety. Piperazine derivatives are well-known for their pharmacological properties, including antihistaminic, antipsychotic, and antiparasitic activities. The methanesulfonyl group further enhances the compound's potential by introducing additional functionalization opportunities. This allows for fine-tuning of the molecule's properties to optimize its interaction with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of structure-activity relationships (SAR) in drug design. The compound with CAS No. 1251622-81-7 exemplifies this principle by integrating multiple pharmacophoric elements into a single molecular framework. Studies have shown that the combination of pyrazole and piperazine moieties can lead to compounds with improved pharmacokinetic profiles and reduced side effects. This makes it an attractive candidate for further development into novel therapeutic agents.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in achieving the desired molecular structure efficiently. These methods not only enhance the synthetic pathway but also improve the overall quality of the final product.
In terms of biological activity, preliminary studies on the compound have revealed promising results in several therapeutic areas. The pyrazole core has been shown to exhibit anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. Additionally, the piperazine moiety has demonstrated potential in modulating neurotransmitter receptors, which could be beneficial in treating neurological disorders.
The methanesulfonyl group further contributes to the compound's therapeutic potential by enhancing its binding affinity to specific biological targets. This has been observed in initial docking studies where the compound showed strong interactions with certain protein receptors implicated in various diseases. These findings suggest that further investigation into this compound could lead to the development of novel drugs with improved efficacy and selectivity.
The pharmaceutical industry is continually seeking innovative compounds that can address unmet medical needs. The compound with CAS No. 1251622-81-7 stands out as a promising candidate due to its unique structural features and potential biological activities. As research progresses, it is expected that this compound will play a significant role in the development of new therapeutic agents targeting various diseases.
The integration of computational methods into drug discovery has accelerated the process of identifying promising candidates like this one. Advanced computational techniques such as molecular docking and virtual screening have enabled researchers to rapidly evaluate the potential interactions between molecules and biological targets. These methods have been particularly useful in identifying compounds with high binding affinity and selectivity.
In conclusion, the compound with CAS No. 1251622-81-7 is a remarkable molecule with significant potential in pharmaceutical research. Its unique structural features, including the 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl and 1-methanesulfonylpiperidine-4-carbonyl)piperazine moieties, make it an attractive scaffold for drug development. Further research is warranted to fully explore its therapeutic potential and develop novel treatments for various diseases.
1251622-81-7 (1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-4-(1-methanesulfonylpiperidine-4-carbonyl)piperazine) 関連製品
- 70-58-6(5-fluoropyridine-3-carboxamide)
- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)
- 2171555-72-7(2-ethyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}-1,3-thiazinane-4-carboxylic acid)
- 2228884-77-1(3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid)
- 91445-56-6(3-(Hydrazinylmethyl)-N,N-dimethylaniline)
- 53065-50-2(Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester)
- 1107580-37-9(4-(Cyclopentylsulfanyl)phenylboronic acid)
- 2228368-15-6(tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate)
- 1213309-10-4((2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol)
- 2172221-37-1(2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol)



